molecular formula C22H20N4O3S2 B2449709 benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1105233-45-1

benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No. B2449709
CAS RN: 1105233-45-1
M. Wt: 452.55
InChI Key: GZDVHYHMNYGZRN-UHFFFAOYSA-N
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Description

Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate and related compounds have been studied for their potential in anticancer applications. For instance, derivatives of thiazolopyrimidine, including similar structures, have shown significant activity against cancer cell lines like U937 human histocytic lymphoma. The structure-activity relationship study indicates the importance of specific substituents for enhancing anticancer efficacy (Selvam, Karthick, Palanirajan, & Ali, 2012).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of interest in synthetic chemistry. Studies have explored various synthesis methods, including 1,3-dipolar cycloaddition reactions, to create novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015). These synthetic pathways are vital for producing pharmacologically active compounds.

Antimicrobial Applications

Some structurally related compounds, like isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, have been synthesized and evaluated for their antimicrobial properties. They have displayed broad-spectrum antibacterial activity, particularly against Gram-positive strains, and notable antifungal effects against Candida albicans (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Analgesic Activity

Research into similar compounds, like [1,3]thiazolo[4,5-d]pyridazine-4(5h)-ones, indicates potential analgesic properties. These compounds, synthesized from related pyrrolidinyl thiazolo pyridazinones, have shown effectiveness in in vivo tests for analgesic activity (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).

properties

IUPAC Name

benzyl 2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c27-17(29-14-15-7-2-1-3-8-15)13-26-21(28)19-20(18(24-26)16-9-6-12-30-16)31-22(23-19)25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDVHYHMNYGZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

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